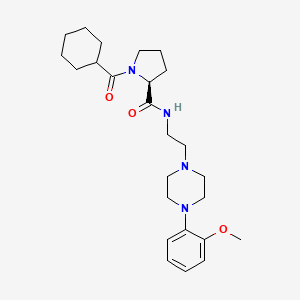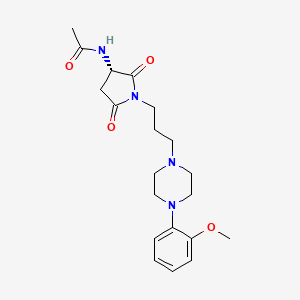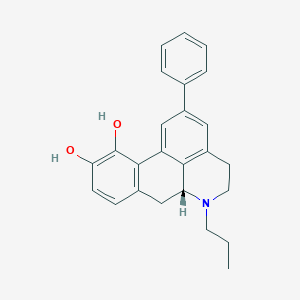![molecular formula C28H38N4O4 B10791535 N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791535.png)
N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide is a complex organic compound that features a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide typically involves multiple steps. One common method starts with the carboxylation of adamantane to form adamantane-1-carboxylic acid . This intermediate is then subjected to further reactions to introduce the piperazine and pyrrolidinyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler derivative of adamantane with similar structural features.
2-Adamantanecarboxylic acid: Another derivative with slight variations in the carboxyl group position.
3-Phenyl-adamantane-1-carboxylic acid: A compound with additional phenyl groups, offering different chemical properties.
Uniqueness
Adamantane-1-carboxylic acid ((S)-1-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-2,5-dioxo-pyrrolidin-3-yl)-amide stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C28H38N4O4 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[(3S)-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C28H38N4O4/c1-36-24-5-3-2-4-23(24)31-9-6-30(7-10-31)8-11-32-25(33)15-22(26(32)34)29-27(35)28-16-19-12-20(17-28)14-21(13-19)18-28/h2-5,19-22H,6-18H2,1H3,(H,29,35)/t19?,20?,21?,22-,28?/m0/s1 |
InChI Key |
VJCWBQYSUVFCFK-MENVUMQLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C[C@@H](C3=O)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(C3=O)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
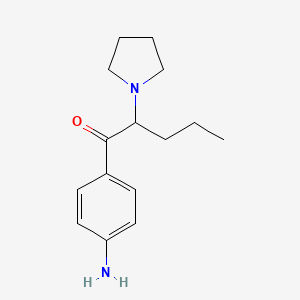
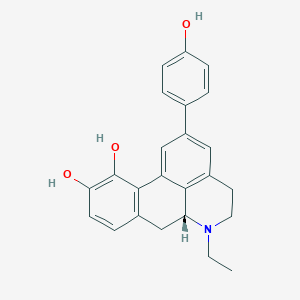
![2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B10791480.png)
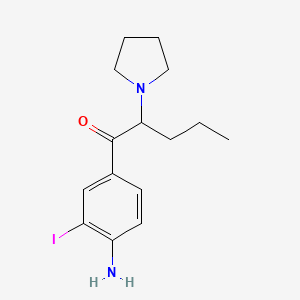

![(2S)-8-methyl-2-{[(2S)-2-methyl-4-quinolin-2-ylpiperazin-1-yl]methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791500.png)
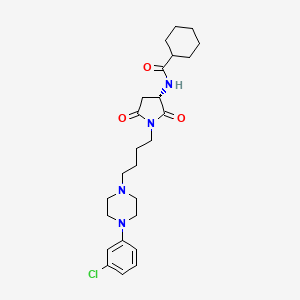

![2-(bicyclo[2.2.1]heptan-2-yl)-N-((S)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide](/img/structure/B10791510.png)
